(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 312608-20-1
VCID: VC7821243
InChI: InChI=1S/C10H5ClN2O4S/c11-7-2-1-6(13(16)17)3-5(7)4-8-9(14)12-10(15)18-8/h1-4H,(H,12,14,15)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl
Molecular Formula: C10H5ClN2O4S
Molecular Weight: 284.68 g/mol

(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

CAS No.: 312608-20-1

Cat. No.: VC7821243

Molecular Formula: C10H5ClN2O4S

Molecular Weight: 284.68 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione - 312608-20-1

Specification

CAS No. 312608-20-1
Molecular Formula C10H5ClN2O4S
Molecular Weight 284.68 g/mol
IUPAC Name 5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C10H5ClN2O4S/c11-7-2-1-6(13(16)17)3-5(7)4-8-9(14)12-10(15)18-8/h1-4H,(H,12,14,15)
Standard InChI Key LQVOJINPZQQOCH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)S2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflects its hybrid architecture. Its molecular formula, C₁₀H₅ClN₂O₄S, corresponds to a molecular weight of 284.68 g/mol. Key structural elements include:

  • A thiazolidine-2,4-dione core with conjugated carbonyl groups at C2 and C4.

  • An exocyclic double bond at C5, formed via Knoevenagel condensation, which confers electrophilicity and enables Michael addition reactions with biological nucleophiles .

  • A 2-chloro-5-nitrobenzylidene substituent, where the nitro group enhances electron-withdrawing effects, stabilizing the molecule’s resonance structures and influencing binding interactions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight284.68 g/mol
CAS Registry Number312608-20-1
SMILES NotationC1=CC(=C(C=C1N+[O-])C=C2C(=O)NC(=O)S2)Cl
Infrared (IR) Signatures1754–1737 cm⁻¹ (C=O), 1667 cm⁻¹ (C=C)
¹H NMR Chemical Shifts (CDCl₃)δ 8.0–8.5 ppm (benzylidene proton)

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of (5E)-5-(2-chloro-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione follows a two-step protocol common to TZD derivatives:

  • Formation of Thiazolidine-2,4-dione Core:
    Thiourea reacts with chloroacetic acid under acidic conditions (conc. H₂SO₄) to yield thiazolidine-2,4-dione (1) .

  • Knoevenagel Condensation:
    The core undergoes condensation with 2-chloro-5-nitrobenzaldehyde in the presence of anhydrous sodium acetate and acetic acid, forming the benzylidene derivative (2) . Trace triethylamine in ethanol facilitates the reaction at room temperature, with completion monitored via TLC .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiourea, chloroacetic acid, H₂SO₄, reflux (12 h)85–90>95%
22-Chloro-5-nitrobenzaldehyde, NaOAc, EtOH, rt (3 h)78–82>98%

Pharmacological Activities

Aldose Reductase (AR) Inhibition

Thiazolidine-2,4-diones inhibit aldose reductase, an enzyme implicated in diabetic complications like neuropathy and retinopathy. Nitro-substituted derivatives, including the title compound, exhibit potent AR inhibition (IC₅₀ = 0.22–0.72 µM) . Key interactions include:

  • Nitro group hydrogen bonding with Tyr48 and His110 residues.

  • Chlorine atom enhancing hydrophobic interactions with AR’s active site .

Table 3: Comparative AR Inhibitory Activity

CompoundSubstituentsIC₅₀ (µM)
(5E)-5-(2-Cl-5-NO₂-Benzylidene)-TZD2-Cl, 5-NO₂0.22
5-(4-NO₂-Benzylidene)-TZD4-NO₂0.28
Epalrestat (Reference)0.19

Antimicrobial Activity

Chloro-nitrobenzylidene-TZDs demonstrate broad-spectrum antimicrobial effects. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL . The mechanism involves disruption of microbial cell membranes via electrophilic attack at cysteine residues .

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

  • Nitro Group Position: Para-nitro substitution (e.g., 5a, IC₅₀ = 0.22 µM) outperforms meta-nitro analogs (IC₅₀ = 0.41 µM) in AR inhibition due to optimized hydrogen bonding .

  • Halogen Effects: Chlorine at the ortho position enhances lipophilicity and target binding, whereas bromine analogs exhibit reduced potency (IC₅₀ = 0.49 µM) .

  • Benzylidene Conjugation: The exocyclic double bond’s E-configuration is essential for Michael acceptor activity, enabling covalent modification of biological targets.

Challenges and Future Directions

While (5E)-5-(2-chloro-5-nitrobenzylidene)-TZD shows promise, limitations persist:

  • Solubility Issues: High lipophilicity (logP ≈ 3.2) limits aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: Nitro groups may undergo reductive metabolism, requiring structural optimization .

Future research should prioritize:

  • In Vivo Toxicity Studies: Assessing hepatotoxicity risks associated with chronic TZD exposure.

  • Hybrid Analog Development: Combining the TZD core with benzothiazole or phenacyl moieties to enhance AR selectivity .

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